CS4 vs. CS1: Direct Head-to-Head Comparison in Lymphocyte Adhesion Inhibition
In a direct head-to-head comparison, CS4 peptide (inactive control) was tested alongside CS1 peptide (active IIICS fragment) for inhibition of human peripheral blood lymphocyte (PBL) adhesion to rat high endothelial cells (HEC) [1]. CS4 had negligible effect on lymphocyte adhesion across all tested concentrations, whereas CS1 produced dose-dependent inhibition detectable at 3.7 μM and saturating at 37 μM [1].
| Evidence Dimension | Inhibition of lymphocyte adhesion to HEC |
|---|---|
| Target Compound Data | CS4: 9.2 ± 0.5% adhesion (baseline, no inhibition) |
| Comparator Or Baseline | CS1: 5.5 ± 0.1% adhesion (at saturating dose, 37 μM) |
| Quantified Difference | Maximal inhibition of 43% by CS1; CS4 shows no significant inhibition |
| Conditions | Human peripheral blood lymphocyte adhesion to cultured rat lymph node high endothelial cells; peptides tested up to 1.0 mM |
Why This Matters
This demonstrates that CS4 is functionally inert in the α4β1 integrin-mediated adhesion pathway, providing a validated baseline for quantifying specific inhibition by active peptides like CS1.
- [1] Szekanecz Z, Humphries MJ, Ager A. Lymphocyte adhesion to high endothelium is mediated by two β1 integrin receptors for fibronectin, α4β1 and α5β1. J Cell Sci. 1992 Apr;101(Pt 4):885-94. doi:10.1242/jcs.101.4.885 View Source
